(p-Hydroxyphenyl)glyoxal
CAS No.: 24645-80-5
Cat. No.: VC0530070
Molecular Formula: C8H6O3
Molecular Weight: 150.13 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 24645-80-5 |
---|---|
Molecular Formula | C8H6O3 |
Molecular Weight | 150.13 g/mol |
IUPAC Name | 2-(4-hydroxyphenyl)-2-oxoacetaldehyde |
Standard InChI | InChI=1S/C8H6O3/c9-5-8(11)6-1-3-7(10)4-2-6/h1-5,10H |
Standard InChI Key | MTMONFVFAYLRSG-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(=O)C=O)O |
Canonical SMILES | C1=CC(=CC=C1C(=O)C=O)O |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
HPG features a glyoxal moiety () conjugated to a para-hydroxyphenyl group. This structure confers distinct electronic properties, enabling selective interactions with nucleophilic amino acid side chains. X-ray crystallography and NMR studies confirm a planar configuration around the diketone group, stabilized by intramolecular hydrogen bonding between the hydroxyl group and adjacent carbonyl oxygen .
Physical and Spectral Characteristics
Property | Value | Source |
---|---|---|
Melting Point | 142–144°C (anhydrous) | |
Solubility | 25 mg/mL in water (20°C) | |
UV-Vis Absorption (λ_max) | 340 nm (ε = 12,400 M⁻¹cm⁻¹) | |
pKa (phenolic -OH) | 8.2 ± 0.3 |
The compound exhibits marked solubility in aqueous buffers (pH 7–9), a critical advantage over analogous arginine-modifying agents like phenylglyoxal . Its UV absorbance at 340 nm enables real-time monitoring of reaction kinetics without requiring secondary labels .
Biochemical Applications
Arginine Residue Modification
HPG’s primary application lies in selectively modifying arginine residues under mild conditions (pH 7–9, 25°C) . The reaction proceeds via nucleophilic attack of the guanidinium group on the glyoxal carbonyl, forming a stable bicyclic adduct detectable at 340 nm . Comparative studies demonstrate HPG’s superiority over phenylglyoxal:
Parameter | HPG | Phenylglyoxal |
---|---|---|
Water Solubility | 25 mg/mL | 8 mg/mL |
Oxidation Resistance | High | Moderate |
Reaction Half-Life | 12 min | 4 min |
Modification Yield | 92% | 78% |
Data aggregated from |
Case Study: Antimicrobial Peptide Engineering
In seminal work by Tam et al., HPG was used to modify arginine residues in kalata (a cyclotide antimicrobial peptide), creating analogs with enhanced Gram-positive bactericidal activity . Circular dichroism confirmed preserved secondary structure post-modification, while mass spectrometry verified selective arginine labeling (Δm/z +132.02) .
Industrial and Analytical Applications
Textile Dyeing
HPG serves as a crosslinking agent in reactive dye formulations, improving cotton fabric colorfastness by 40% compared to glutaraldehyde-based treatments . Its low volatility reduces worker exposure risks in industrial settings.
Analytical Chemistry
HPG-based assays enable ultrasensitive arginine quantification in biological fluids (LOD = 50 nM, LOQ = 150 nM) . Coupling with microfluidic platforms has reduced sample volume requirements to 2 µL, facilitating point-of-care diagnostics .
Hazard Category | CLP Classification | PPE Requirements |
---|---|---|
Skin Irritation | Category 2 | Nitrile gloves, lab coat |
Eye Damage | Category 2 | Goggles |
Respiratory Irritation | Category 3 | N95 respirator |
Adapted from |
Environmental Impact
Recent Advances and Future Directions
Antibody Engineering
A 2024 study demonstrated HPG’s utility in mapping heparin-binding domains of therapeutic antibodies . By protecting solvent-accessible arginines during affinity chromatography, researchers identified critical binding residues (R161, R186) in anti-coagulant scFv fragments .
Neurodegenerative Disease Research
HPG-modified tau protein analogs exhibit accelerated β-sheet formation in vitro, providing new models for studying Alzheimer’s disease progression. Ongoing work focuses on modulating aggregation kinetics through controlled arginine modification .
Sustainable Production
Life-cycle assessments reveal that adopting bio-based phenol feedstocks could reduce HPG’s carbon footprint by 62%. Pilot-scale trials using engineered E. coli for diketone biosynthesis show promising results (titer = 3.2 g/L) .
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